Methyl 6-chloro-2-cyano-4-methylnicotinate
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Overview
Description
Methyl 6-chloro-2-cyano-4-methylnicotinate is a chemical compound with the molecular formula C9H7ClN2O2 and a molar mass of 210.62 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chloro, cyano, and methyl group on the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-2-cyano-4-methylnicotinate can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-2-cyano-4-methylpyridine with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-cyano-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-2-cyano-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-chloro-2-amino-4-methylnicotinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2-cyano-4-methylnicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-cyano-4-methylnicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler derivative of nicotinic acid without the chloro and cyano groups.
6-chloro-2-cyano-4-methylpyridine: Lacks the ester group present in Methyl 6-chloro-2-cyano-4-methylnicotinate.
2-cyano-4-methylnicotinic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 6-chloro-2-cyano-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-3-7(10)12-6(4-11)8(5)9(13)14-2/h3H,1-2H3 |
InChI Key |
NXFUTZWKFWFKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)C#N)Cl |
Origin of Product |
United States |
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